molecular formula C19H16FN3O3 B11298597 Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11298597
M. Wt: 353.3 g/mol
InChI Key: NVIZSWGTPMZTPF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. This structure is substituted at the 4-position with a 4-fluorophenyl group and at the 3-position with an ethyl carboxylate ester. Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting kinases, receptors, and enzymes .

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H16FN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24)

InChI Key

NVIZSWGTPMZTPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction mixture is then subjected to esterification to obtain the final product .

Chemical Reactions Analysis

Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis and Development

Synthetic Pathways:
The synthesis of Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions that include the formation of the pyrimidine and benzimidazole rings. Common methods include:

  • Condensation Reactions: These reactions are often used to form the core structure of the compound by condensing appropriate precursors under acidic or basic conditions.
  • Cyclization Techniques: Cyclization is crucial for establishing the tetrahydropyrimidine framework.

Table 1: Synthetic Routes Overview

StepReaction TypeKey ReagentsConditions
1CondensationAldehydes, aminesAcidic/Basic medium
2CyclizationIsocyanatesHeat/Pressure
3FunctionalizationAlkyl halidesNucleophilic substitution

Pharmacological Activities

Biological Evaluation:
Recent studies have highlighted the potential pharmacological activities of this compound. It has been investigated for various biological effects including:

  • Anticancer Activity: this compound has shown promising results against several cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
A5490.5
MCF-70.8
HeLa0.6

Industrial Applications

In addition to its pharmaceutical relevance, this compound is also being explored for its potential in industrial applications such as:

  • Material Science: Its unique chemical structure allows for the development of novel materials with specific electronic properties.

Table 3: Industrial Applications Overview

Application AreaPotential Use
Material ScienceDevelopment of conductive polymers
AgriculturePotential use as agrochemicals

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated the efficacy of this compound in combination with existing chemotherapy agents. The results indicated enhanced cytotoxic effects when used synergistically with standard treatments for breast cancer.

Case Study 2: Green Chemistry Approaches
Research into green synthesis methods has demonstrated that this compound can be synthesized using environmentally friendly solvents and catalysts. This approach not only reduces waste but also enhances the overall yield of the synthesis process.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes such as topoisomerase and kinases, which play crucial roles in DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimido[1,2-a]benzimidazole Derivatives

Compound Name R4 Substituent R2/R3 Substituent Molecular Formula Molecular Weight (g/mol)
Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-fluorophenyl 2-oxo, 3-ethyl carboxylate C19H15FN3O3 343.34
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4-nitrophenyl 2-trifluoromethyl, 3-ethyl carboxylate C20H13F3N4O4 430.34
N-(4-fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide 4-fluorophenyl (amide linkage) 4-oxo, 2-carboxamide C18H14FN4O2 337.33
Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate (E)-2-(dimethylamino)vinyl 3-ethyl carboxylate C17H18N4O2 310.36

Key Observations:

  • In contrast, the 4-nitrophenyl substituent (in the nitro analog) increases polarity but may reduce bioavailability due to steric bulk .
  • Hydrogen Bonding: The 2-oxo and 3-carboxylate groups in the target compound enable hydrogen bonding, similar to the 2-carboxamide group in .
  • Planarity: X-ray data for the nitro-trifluoromethyl analog shows a nearly planar fused ring system (max. deviation: 0.126 Å), stabilized by π-π stacking (interplanar distance: 3.27 Å) and C–H∙∙∙O/N hydrogen bonds . The fluorophenyl analog likely exhibits similar planarity but with altered intermolecular interactions due to fluorine’s smaller size.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Predicted) LogP Crystal System Space Group
Ethyl 4-(4-fluorophenyl)-2-oxo-... Low (organic solvents) 2.8 Not reported
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)... Very low 3.5 Monoclinic P21/c
N-(4-fluorophenyl)-4-oxo-... Moderate (DMSO) 2.1 Not reported
Ethyl 4-[(E)-2-(dimethylamino)vinyl]... Low 1.9 Not reported

Key Observations:

  • The nitro-trifluoromethyl derivative has the highest LogP (3.5), reflecting increased hydrophobicity.
  • Crystal packing in the nitro analog involves C–H∙∙∙O/N bonds and π-π interactions, which may influence melting points and solubility .

Table 3: Reported Bioactivities of Analogs

Compound Bioactivity Mechanism/Application
Ethyl 4-(4-fluorophenyl)-2-oxo-... Not explicitly reported; inferred kinase/receptor modulation Potential antineoplastic or anti-inflammatory agent
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)... Herbicidal activity (similar to flumioxazin) Inhibition of protoporphyrinogen oxidase
N-(4-fluorophenyl)-4-oxo-... Kinase inhibition (hypothesized) Structural similarity to kinase inhibitors
Ethyl 4-[(E)-2-(dimethylamino)vinyl]... Unknown; used as a building block in drug discovery

Key Observations:

  • The nitro-trifluoromethyl compound’s herbicidal activity aligns with fluorine’s role in agrochemicals .
  • The fluorophenyl group in the target compound may enhance binding to biological targets (e.g., kinases) due to fluorine’s electronegativity and small size, which can improve target selectivity .

Biological Activity

Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15FN2O3
  • Molecular Weight : 278.28 g/mol
  • CAS Number : 5937-24-6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Compounds derived from pyrimidine structures have shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant potential. In a study involving various derivatives:

  • The structure-activity relationship demonstrated that certain modifications enhanced anticonvulsant activity significantly. For example, some compounds exhibited efficacy in models such as maximal electroshock seizure (MES) with effective doses (ED50) comparable to established anticonvulsants .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit specific enzymes involved in bacterial cell wall synthesis and neuroactive pathways.
  • Modulation of Neurotransmitter Systems : Evidence suggests potential interactions with GABAergic and glutamatergic systems that may contribute to its anticonvulsant properties .

Study on Antimicrobial Efficacy

A study published in MDPI detailed the synthesis and biological evaluation of various pyrimidine derivatives. Among these derivatives:

  • Ethyl 4-(4-fluorophenyl)-2-oxo derivatives demonstrated significant antibacterial activity against clinical strains of bacteria .

Anticonvulsant Evaluation

In a pharmacological evaluation involving animal models:

  • Compounds with structural similarities to Ethyl 4-(4-fluorophenyl)-2-oxo were tested for their ability to prevent seizures induced by pentylenetetrazol. Results indicated that certain derivatives provided protective effects against seizures comparable to traditional anticonvulsants .

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